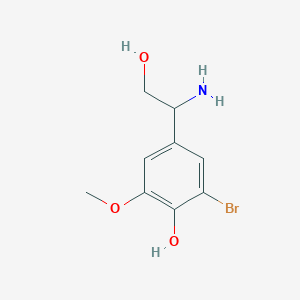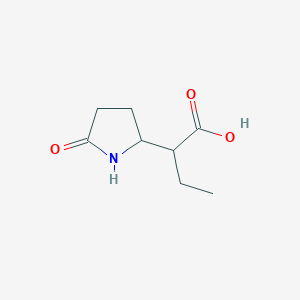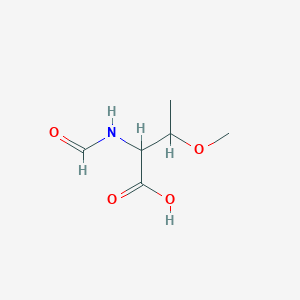
4-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, a bromine atom, and a methoxy group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by the introduction of the amino and hydroxyethyl groups through a series of substitution and addition reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Safety measures are also crucial due to the handling of potentially hazardous chemicals.
化学反応の分析
Types of Reactions
4-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(1-Amino-2-oxoethyl)-2-bromo-6-methoxyphenol, while reduction could produce 4-(1-Amino-2-hydroxyethyl)-6-methoxyphenol.
科学的研究の応用
4-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-(1-Amino-2-hydroxyethyl)phenol: Lacks the bromine and methoxy groups, which may result in different reactivity and biological activity.
2-Bromo-4-(1-amino-2-hydroxyethyl)phenol: Similar structure but without the methoxy group, affecting its solubility and interaction with biological targets.
4-(1-Amino-2-hydroxyethyl)-2-methoxyphenol: Lacks the bromine atom, which may influence its chemical stability and reactivity.
Uniqueness
The presence of both bromine and methoxy groups in 4-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol makes it unique compared to its analogs. These functional groups can significantly impact the compound’s chemical properties, such as its reactivity, solubility, and binding affinity to molecular targets.
特性
分子式 |
C9H12BrNO3 |
|---|---|
分子量 |
262.10 g/mol |
IUPAC名 |
4-(1-amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol |
InChI |
InChI=1S/C9H12BrNO3/c1-14-8-3-5(7(11)4-12)2-6(10)9(8)13/h2-3,7,12-13H,4,11H2,1H3 |
InChIキー |
HDZXAATXTREVMW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)C(CO)N)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)
